molecular formula C9H13FINO B8133387 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine

Cat. No.: B8133387
M. Wt: 297.11 g/mol
InChI Key: NETUOBYGVQEBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine is a halogenated pyridine derivative characterized by distinct substituents:

  • Fluorine at position 1 (electron-withdrawing, enhancing metabolic stability).
  • Isopropyl at position 2 (steric bulk, influencing molecular conformation).
  • Methoxy at position 5 (electron-donating, modulating electronic density).

This compound’s structural complexity suggests applications in pharmaceutical intermediates, agrochemicals, or radiopharmaceuticals due to iodine’s utility in imaging or targeted therapies .

Properties

IUPAC Name

1-fluoro-4-iodo-5-methoxy-2-propan-2-yl-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FINO/c1-6(2)8-4-7(11)9(13-3)5-12(8)10/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETUOBYGVQEBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C=C(C(=CN1F)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine typically involves multi-step organic reactionsThe fluorination step can be achieved using reagents like Selectfluor, while iodination can be performed using iodine or iodinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6)
  • Structure : Pyridine core with fluorine (position 3 on phenyl), methoxy (position 4 on phenyl), and hydroxyl (position 2 on pyridine).
  • Key Differences :
    • Lacks iodine and isopropyl groups.
    • Hydroxyl group increases polarity, altering solubility (logP ~1.8 vs. ~3.2 for the target compound inferred from analogs).
  • Applications : Intermediate in kinase inhibitor synthesis .
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Structure : Pyrimidine core with fluorophenyl, isopropyl, and methylsulfonyl groups.
  • Key Differences: Pyrimidine vs. Methylsulfonyl group improves electrophilicity for nucleophilic substitutions.
  • Applications : Crystal structure studies highlight solid-state packing for material science .

Complex Heterocyclic Derivatives

8-(4-Fluoro-6-methoxy-pyridin-3-yl)-pyrido[3,4-d]pyrimidine (EP 1 808 168 B1)
  • Structure : Fused pyrido-pyrimidine system with fluoro and methoxy substituents.
  • Key Differences :
    • Extended π-conjugation enhances planar rigidity.
    • Higher molecular weight (~400–450 g/mol vs. ~310 g/mol for the target compound).
  • Applications : Kinase inhibitors in oncology patents .
Benzoimidazolyl-amine Derivatives (EP 1 926 722 B1)
  • Structure : Benzoimidazole linked to fluorophenyl and trifluoromethyl-imidazole groups.
  • Key Differences :
    • Nitrogen-rich scaffold improves target binding in enzyme inhibition.
    • Trifluoromethyl enhances metabolic resistance.
  • Applications : Anticancer and anti-inflammatory agents .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine Pyridine F, I, iPr, OMe ~310 (calculated) Synthetic intermediate, radiopharmaceuticals
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine Pyridine F, OMe (on phenyl), OH 219.21 Kinase inhibitor intermediate
Methyl 4-(4-fluorophenyl)-6-isopropyl-pyrimidine Pyrimidine F, iPr, COOMe, SO₂Me 342.35 Crystal engineering
8-(4-Fluoro-6-methoxy-pyridin-3-yl)-pyrido-pyrimidine Pyrido-pyrimidine F, OMe, fused ring ~430 (estimated) Kinase inhibition

Research Findings and Implications

  • Steric Effects : The isopropyl group may reduce rotational freedom, favoring selective binding in enzyme pockets compared to smaller alkyl groups .
  • Electronic Profile : Methoxy and fluorine create a polarized electronic environment, enhancing interactions with aromatic residues in biological targets .

Biological Activity

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12FINE
  • Molecular Weight : 290.12 g/mol

The compound's structure features a pyridine ring substituted with fluorine, iodine, isopropyl, and methoxy groups, which contribute to its unique chemical properties and biological activity.

Biological Activity Overview

1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine has been investigated for various biological activities, including:

  • Anticancer Activity : Research suggests that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogens like fluorine and iodine may enhance the interaction with biological targets such as enzymes and receptors involved in tumor growth .
  • Antimicrobial Properties : Some studies indicate that pyridine derivatives show activity against both Gram-positive and Gram-negative bacteria. The halogen substituents may play a crucial role in increasing the compound's lipophilicity, thus improving membrane penetration and antimicrobial efficacy.

The biological effects of 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine are hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that are critical in cancer progression, such as proteases involved in metastasis.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that regulate cell proliferation and apoptosis .

Anticancer Activity

A study conducted on a series of pyridine derivatives demonstrated that 1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridine exhibited significant cytotoxicity against the FaDu hypopharyngeal tumor cell line. The compound induced apoptosis through the activation of caspase pathways, showing promise as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

In vitro assays revealed that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Comparative Analysis

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
1-Fluoro-4-iodo-2-isopropyl-5-methoxypyridineHigh (IC50 = 10 µM)Moderate (MIC = 32 µg/mL)Enzyme inhibition, receptor modulation
Similar Pyridine Derivative AModerate (IC50 = 25 µM)High (MIC = 16 µg/mL)Receptor modulation
Similar Pyridine Derivative BLow (IC50 = 50 µM)Low (MIC = 64 µg/mL)Unknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.